

Application Notes and Protocols for Assessing GLPG1837 Target Engagement in Cellular Models

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Compound of Interest

Compound Name: GLPG1837

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Introduction

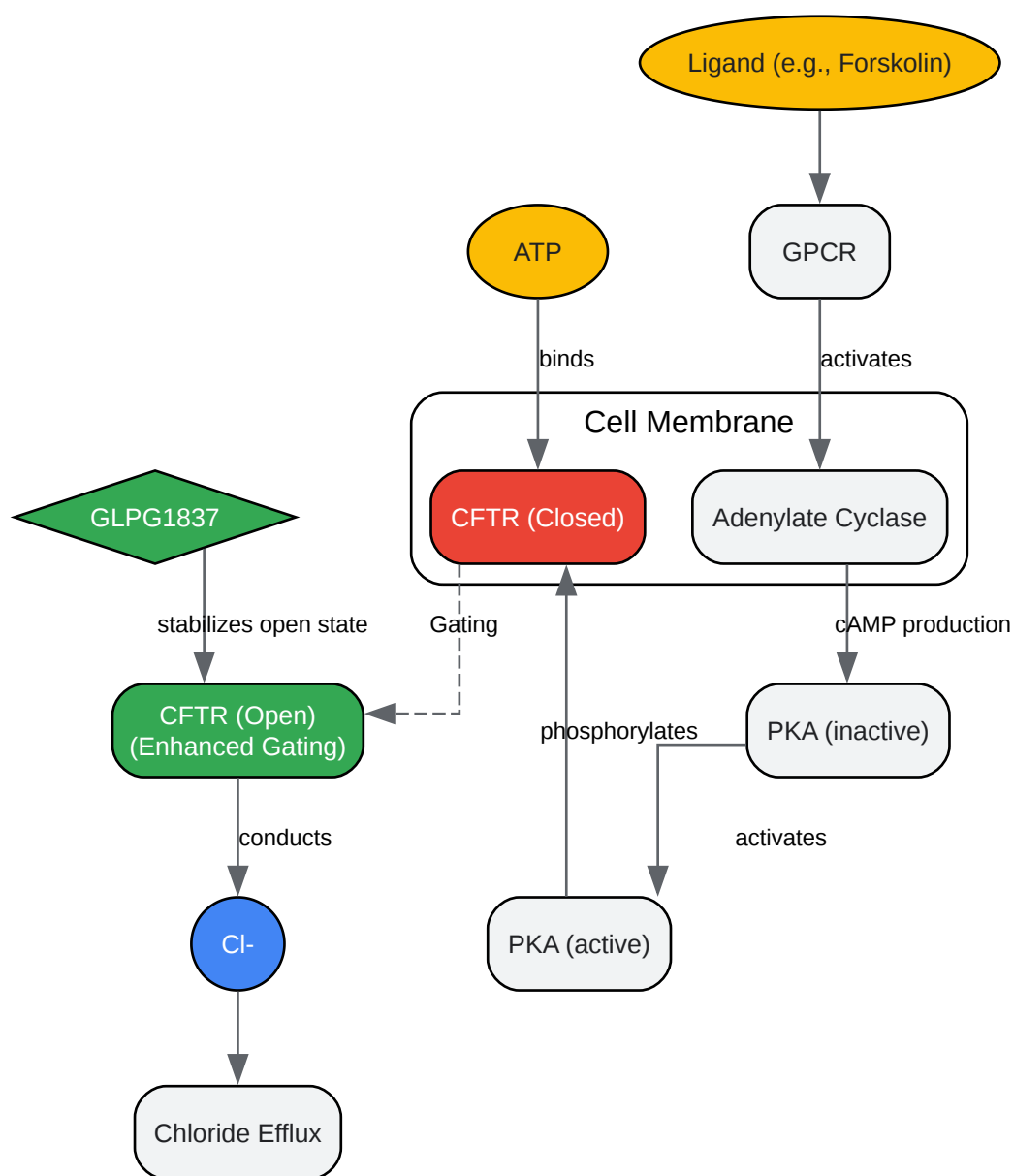
GLPG1837 is a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, an anion channel crucial for ion and fluid homeostasis in various epithelial tissues.[1][2] Mutations in the CFTR gene can lead to cystic fibrosis (CF), a multi-organ genetic disease.[2][3] **GLPG1837** acts as a CFTR modulator, specifically by increasing the channel's open probability (gating), thereby enhancing chloride transport in mutant CFTR proteins, particularly Class III and IV mutations.[1][2] Assessing the target engagement of **GLPG1837** in cellular models is critical for understanding its mechanism of action and for the development of CF therapies.

These application notes provide detailed protocols for key cellular assays to quantify the engagement of **GLPG1837** with its target, the CFTR protein. The methodologies described herein are essential for researchers in both academic and industrial settings working on CFTR modulator discovery and development.

Signaling Pathway and Mechanism of Action

GLPG1837 is an allosteric modulator of CFTR.[1] The CFTR channel is activated by phosphorylation via Protein Kinase A (PKA) and subsequent binding of ATP to its Nucleotide-

Binding Domains (NBDs), which leads to channel gating.[1] **GLPG1837** enhances CFTR function by binding to the protein and stabilizing the open-channel conformation, thereby increasing the probability of the channel being open for ion conduction.[1][4] It is believed to share a common binding site with the potentiator ivacaftor (VX-770).[1][4]



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Diagram 1: CFTR Activation and **GLPG1837** Mechanism of Action.

Data Presentation: Quantitative Analysis of GLPG1837 Activity

The following table summarizes the potency of **GLPG1837** on different CFTR mutations as measured by various cellular assays.

CFTR Mutant	Assay Type	Cell Line	EC50	Reference
F508del	YFP Halide Assay	CFBE41o-	3 nM	[5]
G551D	YFP Halide Assay	HEK293	339 nM	[5]
G551D	Electrophysiology	CHO	~200-2000 nM	[1]
G178R	YFP Halide Assay	HEK293	-	[5]
S549N	YFP Halide Assay	HEK293	-	[5]
R117H	YFP Halide Assay	HEK293	-	[5]

Experimental Protocols

Electrophysiological Assessment of CFTR Function

Electrophysiology provides a direct measure of CFTR channel activity. The patch-clamp technique is the gold standard for studying ion channel function at the single-channel and whole-cell level.

This protocol is adapted from studies investigating the mechanism of **GLPG1837**.[\[1\]](#)[\[4\]](#)

Objective: To measure **GLPG1837**-potentiated macroscopic CFTR currents in transfected mammalian cells.

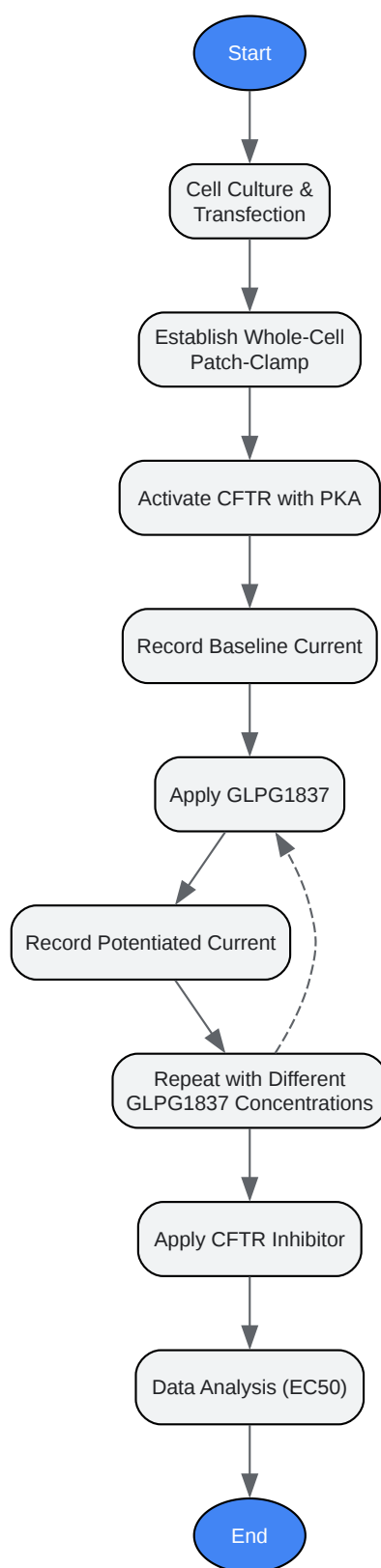
Materials:

- Chinese Hamster Ovary (CHO) or HEK293 cells
- Plasmids encoding the desired CFTR mutant and a reporter like GFP
- Transfection reagent (e.g., PolyFect)
- Patch-clamp rig with amplifier and data acquisition system
- Borosilicate glass capillaries for pipettes
- Pipette solution (intracellular): 130 mM N-methyl-D-glucamine (NMDG)-Cl, 2 mM MgCl₂, 10 mM HEPES, 5 mM EGTA, 1 mM Mg-ATP, pH 7.2
- Bath solution (extracellular): 140 mM NMDG-Cl, 2 mM MgCl₂, 10 mM HEPES, pH 7.4
- PKA catalytic subunit
- **GLPG1837** stock solution (in DMSO)
- CFTR inhibitor (e.g., CFTRinh-172)

Procedure:

- Cell Culture and Transfection:
 1. Culture CHO or HEK293 cells in appropriate media.
 2. Co-transfect cells with plasmids carrying the CFTR mutant and GFP using a suitable transfection reagent.
 3. Incubate transfected cells at a permissive temperature (e.g., 27°C) for 2-6 days to promote CFTR trafficking to the membrane.[\[4\]](#)
- Patch-Clamp Recording:
 1. Pull and polish borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with pipette solution.
 2. Identify transfected cells by GFP fluorescence.

3. Establish a whole-cell patch-clamp configuration.
 4. Hold the cell at a membrane potential of -30 mV.^[4]
 5. Perfuse the cell with bath solution containing PKA to phosphorylate and activate CFTR channels.
 6. Once a stable baseline current is established, perfuse with the bath solution containing the desired concentration of **GLPG1837**.
 7. Record the increase in current, which represents the potentiation of CFTR activity.
 8. To determine the dose-response relationship, apply increasing concentrations of **GLPG1837**.
 9. At the end of the experiment, apply a CFTR inhibitor to confirm that the measured current is CFTR-specific.
- Data Analysis:
 1. Measure the peak current at each **GLPG1837** concentration.
 2. Normalize the potentiated current to the baseline current.
 3. Plot the normalized current against the **GLPG1837** concentration and fit the data to a Hill equation to determine the EC50.



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Diagram 2: Workflow for Whole-Cell Patch-Clamp Assay.

Fluorescence-Based Assessment of CFTR Function

Fluorescence-based assays are amenable to high-throughput screening and are widely used to identify and characterize CFTR modulators.^{[6][7]}

This assay measures iodide influx into cells, which quenches the fluorescence of co-expressed YFP. The rate of quenching is proportional to CFTR-mediated anion transport.^[7]

Objective: To measure **GLPG1837**-mediated potentiation of CFTR-dependent iodide influx.

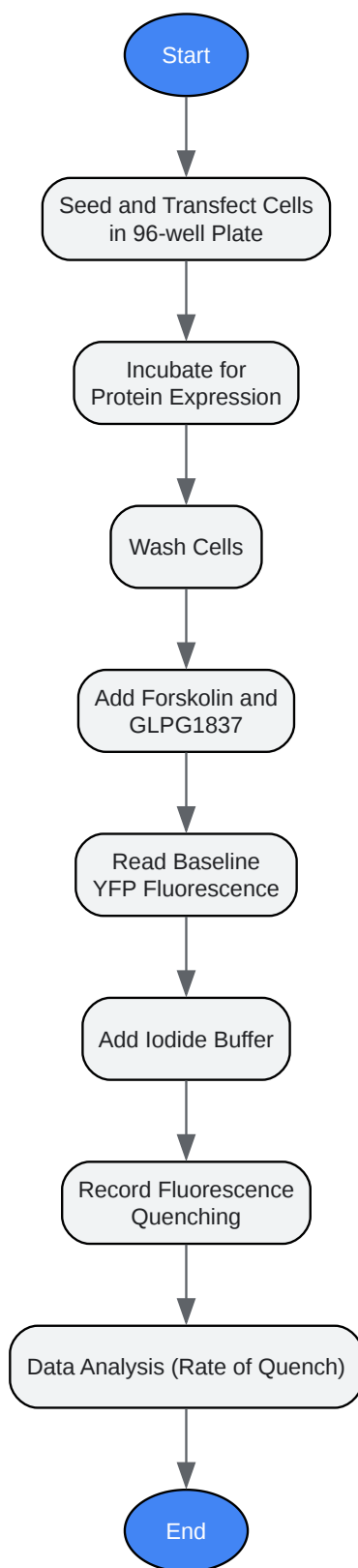
Materials:

- HEK293 or CFBE41o- cells
- Plasmids for co-expression of the CFTR mutant and a halide-sensitive YFP (e.g., YFP-H148Q/I152L)
- Black, clear-bottom 96-well plates
- Poly-D-lysine
- Fluorescence plate reader
- Assay buffer (e.g., PBS)
- Iodide buffer (PBS with NaCl replaced by NaI)
- Forskolin
- **GLPG1837** stock solution (in DMSO)

Procedure:

- Cell Seeding and Transfection:
 1. Coat 96-well plates with poly-D-lysine.
 2. Seed cells at an appropriate density (e.g., 70,000 cells/well for HEK293).^[5]

3. Transfect cells with plasmids encoding the CFTR mutant and YFP.
 4. Incubate cells for 24-48 hours to allow for protein expression. For temperature-sensitive mutants like F508del, incubate at a lower temperature (e.g., 27°C) for 24 hours.[5][7]
- Assay Performance:
 1. Wash the cells with assay buffer.
 2. Add assay buffer containing forskolin (to activate CFTR) and the desired concentration of **GLPG1837** to the wells.
 3. Incubate for 10-20 minutes at room temperature.[5]
 4. Place the plate in a fluorescence plate reader and begin recording the baseline YFP fluorescence.
 5. Rapidly add iodide buffer to the wells.
 6. Continue to record fluorescence over time. The influx of iodide will quench the YFP fluorescence.
 - Data Analysis:
 1. Calculate the initial rate of fluorescence decay for each well.
 2. Normalize the rates to a positive control (e.g., maximal stimulation) and a negative control (e.g., no stimulation).
 3. Plot the normalized rates against the **GLPG1837** concentration to generate a dose-response curve and calculate the EC50.



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Diagram 3: Workflow for the YFP-Halide Quenching Assay.

Organoid-Based Assessment of CFTR Function

Patient-derived organoids, particularly intestinal organoids, have emerged as a powerful ex vivo model to assess CFTR function and the response to modulators.[\[8\]](#)[\[9\]](#)[\[10\]](#)

This assay measures the increase in organoid size due to CFTR-mediated fluid secretion into the lumen.[\[10\]](#)

Objective: To quantify the effect of **GLPG1837** on the swelling of patient-derived intestinal organoids.

Materials:

- Patient-derived intestinal organoids cultured in Matrigel
- Basal culture medium
- Forskolin
- **GLPG1837** stock solution (in DMSO)
- Live-cell imaging system with environmental control

Procedure:

- Organoid Culture:
 1. Culture intestinal organoids derived from rectal biopsies according to established protocols.
- Assay Setup:
 1. Plate organoids in Matrigel in a multi-well plate suitable for imaging.
 2. Pre-incubate the organoids with **GLPG1837** at various concentrations for a defined period (e.g., 1-24 hours).
- FIS Measurement:

1. Place the plate on a live-cell imaging system.
 2. Acquire baseline images of the organoids (t=0).
 3. Add forskolin to the medium to stimulate CFTR activity and induce swelling.
 4. Acquire images at regular intervals for several hours.
- Data Analysis:
 1. Use image analysis software to measure the cross-sectional area of the organoids at each time point.
 2. Calculate the area under the curve (AUC) of the swelling response for each condition.
 3. Normalize the AUC values to the forskolin-only control.
 4. Plot the normalized swelling against the **GLPG1837** concentration to assess its potentiating effect.

Conclusion

The methods detailed in these application notes provide a robust framework for assessing the target engagement of **GLPG1837** in various cellular models. The choice of assay will depend on the specific research question, required throughput, and the desired level of physiological relevance. Electrophysiological assays offer a direct and detailed view of channel function, while fluorescence-based and organoid assays provide higher throughput and ex vivo predictive power, respectively. Consistent and rigorous application of these protocols will facilitate the continued investigation and development of CFTR modulators like **GLPG1837**.

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